1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
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Overview
Description
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a boron-containing phenyl group, and a methoxy substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The final step involves the quaternization of the nitrogen atom in the quinoline ring with a suitable alkylating agent, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The boron-containing phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of quinoline-6-carboxaldehyde.
Reduction: Formation of 1-[(4-Boronophenyl)methyl]-6-methoxytetrahydroquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The boron-containing phenyl group can also participate in boron-neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.
Comparison with Similar Compounds
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can be compared with other similar compounds, such as:
1-[(4-Boronophenyl)methyl]-quinolin-1-ium bromide: Lacks the methoxy group, which may affect its reactivity and photophysical properties.
6-Methoxyquinolin-1-ium bromide:
1-[(4-Boronophenyl)methyl]-6-chloroquinolin-1-ium bromide: The chloro substituent may alter its electronic properties and reactivity.
The unique combination of the boron-containing phenyl group and the methoxy substituent in this compound makes it a versatile and valuable compound for various scientific research applications.
Biological Activity
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a synthetic compound characterized by its unique quinoline core structure and the presence of a boron-containing phenyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and biological imaging due to its fluorescent properties.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex structure that enhances its reactivity. The boron atom in the phenyl group increases electrophilicity, making it more reactive towards nucleophiles. The quinolinium ion can also participate in electrophilic aromatic substitution reactions, which are typical for aromatic compounds.
Property | Description |
---|---|
Molecular Formula | C16H16BBrN2O |
Molecular Weight | 347.12 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Fluorescence | Exhibits fluorescence, useful for biological imaging |
Biological Activity
Research indicates that this compound interacts with various biomolecules, including proteins and nucleic acids. These interactions can influence the activity and stability of these biomolecules, suggesting potential therapeutic applications.
The compound's mechanism of action involves:
- Binding to Proteins: Preliminary studies suggest that this compound can bind to specific proteins, potentially altering their function.
- Interaction with Nucleic Acids: It may also interact with DNA or RNA, affecting processes such as transcription and replication.
Case Studies
Several studies have explored the biological implications of this compound:
-
Anticancer Activity
A study conducted on cancer cell lines demonstrated that this compound exhibits cytotoxic effects, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis in treated cells. -
Fluorescent Imaging
In a biological imaging study, the compound was utilized to visualize cellular structures due to its fluorescent properties. This application highlights its utility in research settings for tracking cellular processes. -
Protein Kinase Inhibition
Research indicated that derivatives of quinoline compounds, similar to this compound, have shown promise as inhibitors of protein tyrosine kinases, which are critical in cancer progression.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide | Contains an amino group | Exhibits different reactivity due to amino substitution |
1-(4-Bromophenyl)methylquinolin-1-ium bromide | Lacks boron functionality | More straightforward reactivity without boron influence |
1-Methylpyridin-1-ium bromide | Pyridine core instead of quinoline | Different electronic properties due to nitrogen position |
Properties
CAS No. |
784146-26-5 |
---|---|
Molecular Formula |
C17H17BBrNO3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
[4-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-16-8-9-17-14(11-16)3-2-10-19(17)12-13-4-6-15(7-5-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
MVPQYCQFEWDCGG-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
Origin of Product |
United States |
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